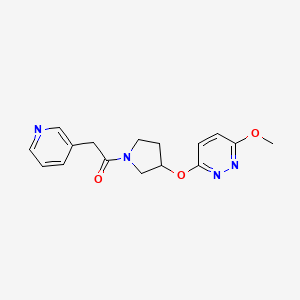

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 6-methoxypyridazine moiety and a pyridine-linked ethanone group. Its molecular formula is C₁₆H₁₈N₄O₃, with a molecular weight of 314.35 g/mol. The compound’s structure combines aromatic pyridazine and pyridine rings, which are known for their roles in medicinal chemistry, particularly in kinase inhibition and receptor binding applications. The methoxy group on the pyridazine ring enhances solubility and modulates electronic effects, while the pyrrolidine linker provides conformational flexibility .

Properties

IUPAC Name |

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-22-14-4-5-15(19-18-14)23-13-6-8-20(11-13)16(21)9-12-3-2-7-17-10-12/h2-5,7,10,13H,6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAQNNQHGODLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- A methoxypyridazinyl group

- A pyrrolidinyl moiety

- A pyridinyl backbone

This specific arrangement of functional groups enhances its biological activity, particularly in neurological contexts.

The biological activity of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is primarily attributed to its interaction with neurotransmitter systems. The compound is hypothesized to modulate pathways associated with:

- Neurotransmission : Potential effects on serotonin and dopamine receptors may contribute to its anxiolytic and antidepressant properties.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, enhancing its pharmacological profile.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity:

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Neuropharmacological Studies : In a controlled study, the compound demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent. The study highlighted its interaction with the GABAergic system, which is crucial for anxiety modulation.

- Anticancer Research : Another research effort focused on the compound's ability to inhibit tumor growth in glioma xenografts. Results indicated that treatment with 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone led to a marked decrease in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.

Synthesis and Development

The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves several key steps:

- Formation of Pyrrolidine Ring : Typically synthesized through cyclization reactions.

- Introduction of Methoxypyridazine Moiety : Involves reactions under basic conditions.

- Final Coupling Reaction : Coupling with appropriate reagents to form the final product.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Pyrrolidine Formation | Cyclization from a suitable precursor |

| Methoxypyridazine Addition | Reaction under basic conditions |

| Coupling | Final assembly using coupling reagents |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives, focusing on substituents, molecular properties, and synthetic pathways.

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 6-methoxypyridazine group in the target compound (vs. The fluoropyridine derivative exhibits increased electronegativity, which may improve membrane permeability compared to non-fluorinated analogs.

Molecular Weight and Solubility :

- The tert-butyldimethylsilyl (TBS) group in increases hydrophobicity (MW = 352.52 vs. 314.35 for the target compound), likely reducing aqueous solubility but improving lipid bilayer penetration.

Synthetic Complexity: The target compound requires multi-step functionalization of pyrrolidine and pyridazine rings, while simpler analogs like 1-(6-methylpyridin-3-yl)ethanone are synthesized via direct acetylation.

Pharmacological Potential: Pyridazine derivatives (e.g., target compound) are associated with kinase inhibition, whereas pyrazine-based analogs like 2-ACETYL-3-ETHYLPYRAZINE are often used in flavor chemistry due to their aromatic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.